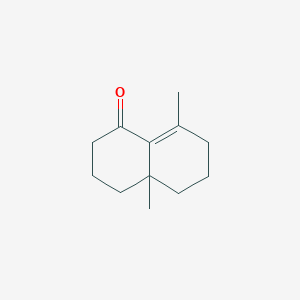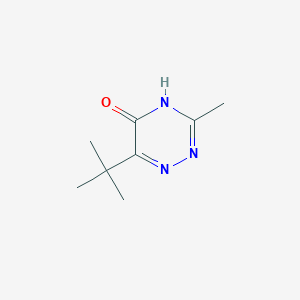
6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.
Condensation reactions: Involving the reaction of amines with nitriles or other electrophilic reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are often used to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure.
2,4,6-Trimethyl-1,3,5-triazine: A methylated derivative with different substitution patterns.
6-tert-Butyl-1,2,4-triazin-3(2H)-one: A structural isomer with different substitution positions.
Uniqueness
6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its tert-butyl and methyl groups can influence its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
62191-33-7 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-tert-butyl-3-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H13N3O/c1-5-9-7(12)6(11-10-5)8(2,3)4/h1-4H3,(H,9,10,12) |
InChI Key |
ZCSATDCROXXWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=O)N1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane](/img/structure/B14541919.png)
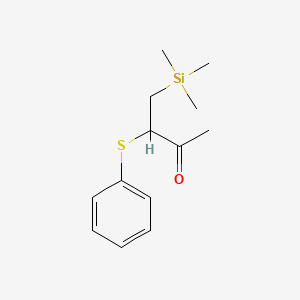
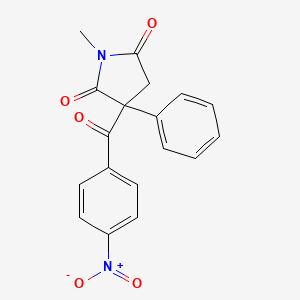
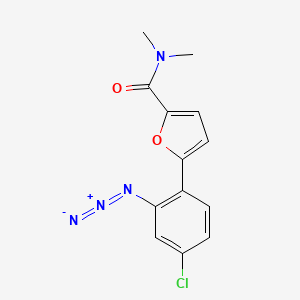
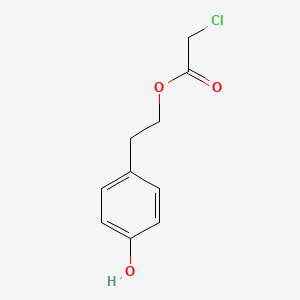
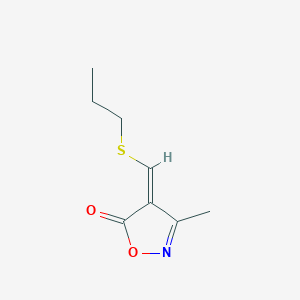
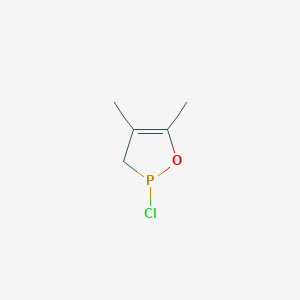

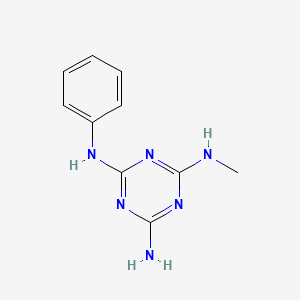
![1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene]](/img/structure/B14541969.png)
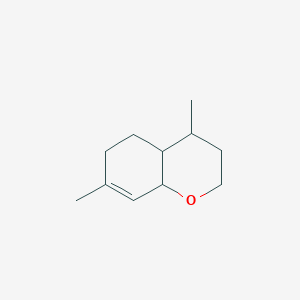
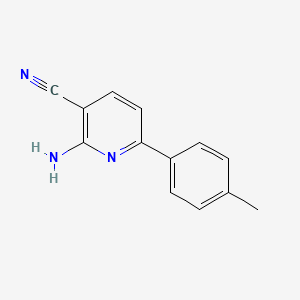
![3-[(Octadecylamino)methyl]benzonitrile](/img/structure/B14541989.png)
